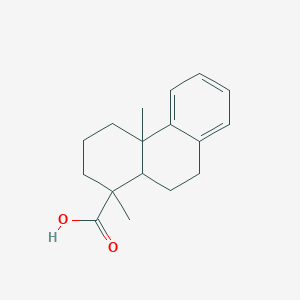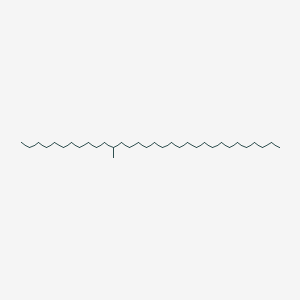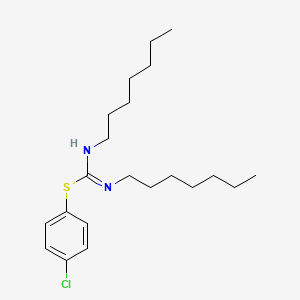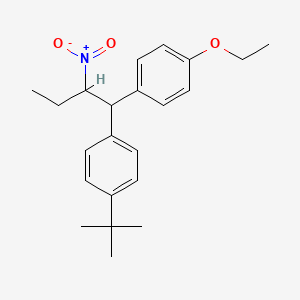
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” is a complex organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with a tert-butyl group and a nitrobutyl group attached to an ethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” typically involves multi-step organic reactions. The process may start with the nitration of benzene to introduce the nitro group, followed by Friedel-Crafts alkylation to attach the tert-butyl group. Subsequent steps may include the formation of the ethoxyphenyl moiety and its attachment to the nitrobutyl chain.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually carried out in batch reactors or continuous flow systems to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as a pharmaceutical, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-nitro-: Similar structure but lacks the ethoxyphenyl moiety.
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethyl)-: Similar structure but with a shorter nitroalkyl chain.
Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-methoxyphenyl)-2-nitrobutyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of substituents in “Benzene, 1-(1,1-dimethylethyl)-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-” imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57045-09-7 |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-(4-ethoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C22H29NO3/c1-6-20(23(24)25)21(17-10-14-19(15-11-17)26-7-2)16-8-12-18(13-9-16)22(3,4)5/h8-15,20-21H,6-7H2,1-5H3 |
InChI Key |
NWFXJVCBGHEMRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


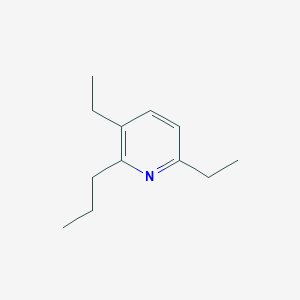
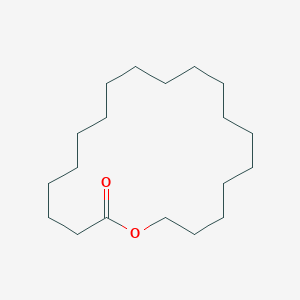
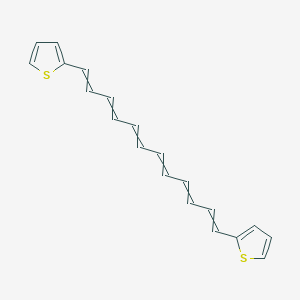
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
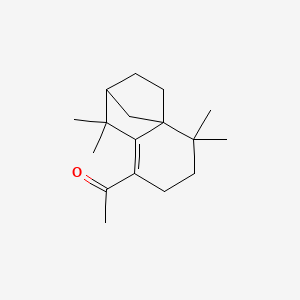
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
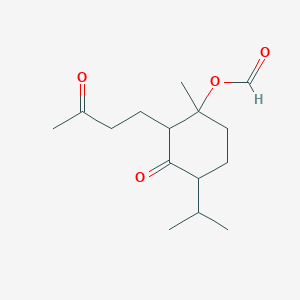
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
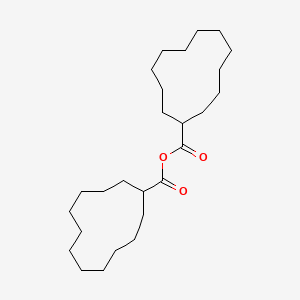
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
